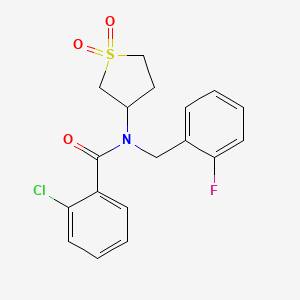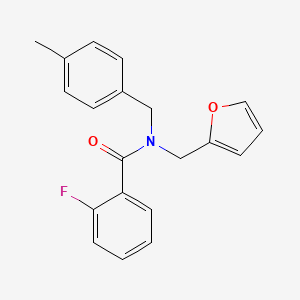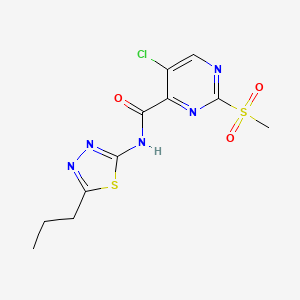![molecular formula C17H17N3O5 B11398364 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11398364.png)
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide is a compound with a complex structuretetrahydroquinolines (THQs) . These molecules exhibit diverse biological activities and are used in various fields, including drug development and materials science .
Preparation Methods
The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide involves a two-step procedure:
Povarov Cycloaddition Reaction:
N-Furoylation Process:
Chemical Reactions Analysis
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide participates in various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced. Common reagents and conditions vary depending on the specific transformation.
Major products formed from these reactions are derivatives with altered functional groups or modified aromatic systems.
Scientific Research Applications
This compound has diverse applications:
Anticancer: Some derivatives exhibit potent anticancer properties.
Antibacterial and Antifungal: Certain derivatives show antibacterial and antifungal activity.
Anti-Inflammatory: It may modulate inflammatory responses.
Immunological Modulators: Some derivatives impact the immune system.
Mechanism of Action
The exact mechanism by which N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide stands out due to its unique structure. Similar compounds include other THQ derivatives, such as nicainoprol (an antiarrhythmic drug) and retinoid nuclear modulators.
Properties
Molecular Formula |
C17H17N3O5 |
|---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O5/c1-3-22-12-8-7-11(10-14(12)23-4-2)15-16(20-25-19-15)18-17(21)13-6-5-9-24-13/h5-10H,3-4H2,1-2H3,(H,18,20,21) |
InChI Key |
UZSGUDUSBXVMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CO3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11398286.png)
![6-chloro-9-(3,4-dimethoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11398289.png)


![9-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11398308.png)
![Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methoxyphenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11398320.png)

![4-(3-bromophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11398327.png)
![5,7-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11398333.png)
![5-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11398341.png)
![N-(4-chlorophenyl)-3-ethyl-6-(4-ethylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398345.png)



